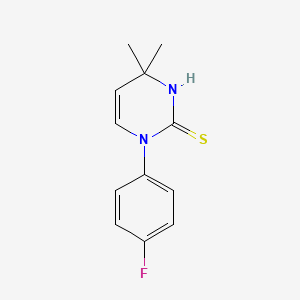

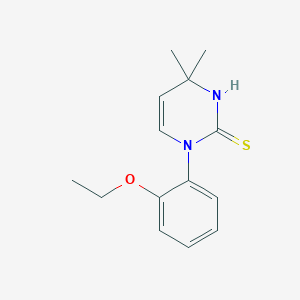

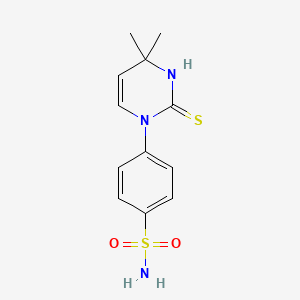

![molecular formula C13H9F7N2S B3084562 4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol CAS No. 1142213-18-0](/img/structure/B3084562.png)

4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoro-methyl)phenyl]-1,4-dihydropyrimidine-2-thiol

Übersicht

Beschreibung

This compound is a chemical substance that is used in various fields of research . It is part of the family of phthalic acid diamides .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 2,3,5,6-tetrafluoro-4-methylbenzoic acid with NaBH4 in ethylene glycol dimethyl ether at temperatures below 30°C, followed by a reaction with dimethyl sulfate in ethylene glycol dimethyl ether at 50°C for 1 hour .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple fluorine and methyl groups attached to the phenyl and pyrimidine rings .Physical and Chemical Properties Analysis

This compound is a colorless solid. It is insoluble in water but soluble in organic solvents such as benzene and toluene .Wissenschaftliche Forschungsanwendungen

Potential as Calcium Channel Blockers Mimics

Research into carbamoyl-substituted dihydropyrimidines highlights their structural similarity to 1,4-dihydropyridine calcium channel blockers, suggesting potential applications in the development of new therapeutic agents. These compounds exhibit conformational features akin to those of established calcium channel blockers, presenting a novel avenue for drug discovery (Ravikumar & Sridhar, 2005).

Environmentally Benign Synthetic Methods

A study on the methylation of 1,2,3,4-tetrahydropyrimidine-2-thiones using dimethyl carbonate underlines the development of environmentally friendly chemical processes. This approach avoids the use of toxic methylating agents, showcasing an eco-friendly pathway to synthesize dimethylated 1,6-dihydropyrimidines, which could be of significant interest in the chemical industry (Wang, Quan, & Zhang, 2008).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds incorporating perfluoroalkyl groups through reactions of perfluoroalkenes with N,S-dinucleophiles demonstrates the potential of such compounds in creating new materials with unique properties. These reactions afford heterocyclic systems that could be further explored for various applications, including pharmaceuticals and materials science (Furin & Zhuzhgov, 2005).

Molecular Structure and Conformational Analysis

Conformational analysis and molecular structure determination of tetrahydropyrimidine derivatives through X-ray crystallography and quantum chemical calculations provide insight into the stereochemical aspects of these molecules. Such studies are fundamental for understanding the reactivity and potential applications of these compounds in designing molecules with desired properties (Memarian et al., 2013).

Synthesis of AIE-active Compounds

Research on the synthesis of aggregation-induced emission (AIE) active C6-unsubstituted tetrahydropyrimidine derivatives demonstrates the potential of these compounds in developing new fluorescent materials. Such materials could have applications in sensing, optical recording, and as self-healing fluorescent materials, highlighting the versatility of dihydropyrimidine derivatives (Liu et al., 2020).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6,6-dimethyl-3-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1H-pyrimidine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F7N2S/c1-12(2)3-4-22(11(23)21-12)10-8(16)6(14)5(13(18,19)20)7(15)9(10)17/h3-4H,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZUTYJTXUWZRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CN(C(=S)N1)C2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F7N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

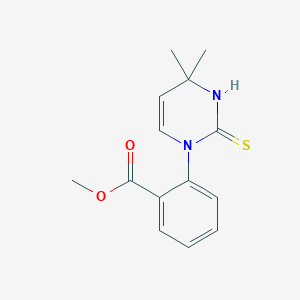

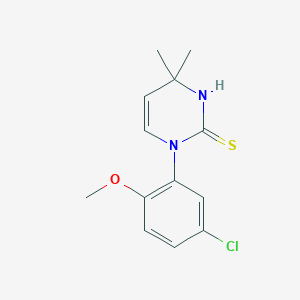

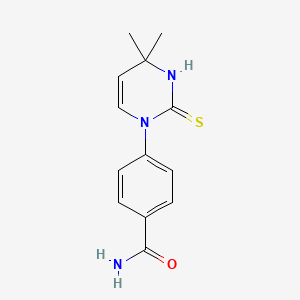

![N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide](/img/structure/B3084538.png)

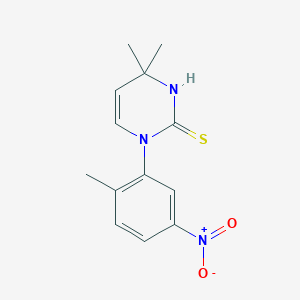

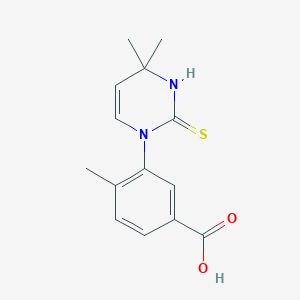

![1-[4-(1,3-Benzoxazol-2-yl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol](/img/structure/B3084578.png)